molecular formula C15H24N2O2 B2944894 N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide CAS No. 72620-76-9

N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide

Cat. No.: B2944894
CAS No.: 72620-76-9
M. Wt: 264.369
InChI Key: CMZBMSRCANUROB-SSZFMOIBSA-N
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Description

N'-(Adamantan-2-ylidene)(tert-butoxy)carbohydrazide is a carbohydrazide derivative featuring an adamantane moiety and a tert-butoxy substituent. Adamantane, a diamondoid hydrocarbon, imparts rigidity and lipophilicity, enhancing molecular stability and bioavailability. The tert-butoxy group contributes steric bulk and electron-withdrawing effects, influencing reactivity and solubility. Such reactions typically proceed with moderate to high yields (77–99%) depending on substituents and reaction conditions ().

Properties

IUPAC Name

tert-butyl N-(2-adamantylideneamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-12H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZBMSRCANUROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide typically involves the reaction of adamantan-2-one with tert-butyl carbazate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s unique structure allows it to engage in multiple hydrogen bonds, which can influence its biological activity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Core Structure Substituents Key Properties/Applications Reference
N'-(Adamantan-2-ylidene)hydrazinecarbothiohydrazide Adamantane + thiocarbohydrazide Thioamide (C=S) Corrosion inhibition (mild steel)
N′-(Adamantan-2-ylidene)benzohydrazide Adamantane + benzohydrazide Benzoyl (C=O) Hydrogen-bonded crystal packing
N'-tert-butyl(tert-butoxy)carbohydrazide tert-Butoxycarbohydrazide tert-Butyl Protein degrader building blocks
5-(Adamantan-1-yl)-1,3,4-thiadiazole-2-amines Adamantane + thiadiazole Thiadiazole ring Antimicrobial activity
Thiazole-based carbohydrazides Thiazole + carbohydrazide Thiazole ring Antidiabetic activity (α-amylase inhibition)
  • Thiocarbohydrazides () : Replacing the tert-butoxy group with a thioamide (C=S) enhances corrosion inhibition due to sulfur's electron-donating properties. The thio derivative exhibits 85–90% inhibition efficiency on mild steel in acidic media, attributed to adsorption via S and N atoms .
  • Benzohydrazides () : Substituting tert-butoxy with benzoyl introduces aromatic π-π interactions and distinct hydrogen-bonding patterns (e.g., N–H⋯N and C–H⋯O), resulting in a layered crystal structure. This contrasts with the tert-butoxy group’s steric hindrance, which may disrupt close packing .
  • Thiadiazole Derivatives () : Cyclization into thiadiazole rings improves thermal stability and antimicrobial potency. For example, N-(1-adamantyl)carbothioamides show MIC values of 4–16 µg/mL against Staphylococcus aureus .

Supramolecular Interactions and Crystal Engineering

  • Chalcogen Bonding : In N′-(adamantan-2-ylidene)thiophene-2-carbohydrazide, intramolecular C–S⋯N chalcogen bonds stabilize the molecular conformation, a feature absent in tert-butoxy derivatives .
  • Hydrogen Bonding : Adamantane-based carbohydrazides form N–H⋯O/N and C–H⋯π networks, leading to 3D frameworks (). The tert-butoxy group’s bulkiness may reduce directional H-bonding, favoring amorphous phases over crystalline structures.

Biological Activity

N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide is a hybrid compound derived from adamantane, a well-known scaffold in medicinal chemistry due to its diverse biological activities. This compound has garnered interest for its potential applications in treating various diseases, particularly due to the pharmacological properties associated with both adamantane and hydrazide moieties.

Chemical Structure and Properties

The molecular structure of this compound features an adamantane core, which enhances lipophilicity and biological availability. The tert-butoxy group contributes to the compound's stability and solubility, while the carbohydrazide functional group is known for its bioactivity.

Biological Activity Overview

Research indicates that derivatives of adamantane exhibit a range of biological activities, including:

  • Antiviral : Adamantane derivatives have been recognized for their effectiveness against viruses such as influenza.
  • Anticancer : Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms.
  • Antibacterial : The antibacterial properties of adamantane derivatives have been documented against several pathogenic bacteria.

Antiviral Activity

A study highlighted the antiviral effects of adamantane derivatives, noting that compounds with the adamantyl group effectively inhibit viral replication. This compound may exhibit similar properties due to its structural characteristics .

Anticancer Potential

In vitro studies have demonstrated that compounds similar to this compound possess significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of less than 10 µM against breast cancer cells, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis suggests that modifications on the adamantane structure can enhance cytotoxic effects.

Antibacterial Activity

The antibacterial efficacy of adamantane derivatives has been assessed using disc diffusion methods. This compound demonstrated promising activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/Minimum Inhibitory ConcentrationReference
AntiviralAdamantane Derivative< 10 µM
AnticancerThis compound< 10 µM
AntibacterialAdamantane DerivativeVaries by strain

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many adamantane derivatives inhibit viral enzymes, preventing replication.
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to cell lysis.

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